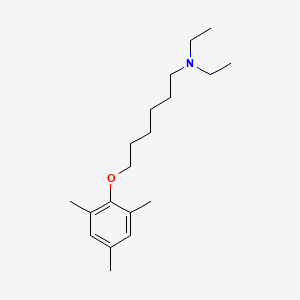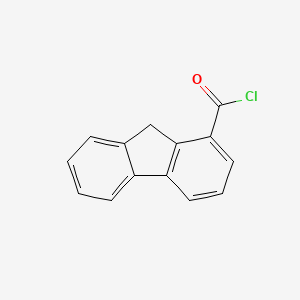![molecular formula C25H29N7O3 B1657134 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine CAS No. 5554-44-9](/img/structure/B1657134.png)
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine typically involves the reaction of 2-(Benzyloxy)benzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: Shares the triazine and benzaldehyde moieties but lacks the hydrazone group.
2-Benzyloxybenzaldehyde: Contains the benzyloxybenzaldehyde structure but does not have the triazine or hydrazone groups.
Uniqueness
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is unique due to its combination of benzaldehyde, triazine, and hydrazone structures.
属性
CAS 编号 |
5554-44-9 |
|---|---|
分子式 |
C25H29N7O3 |
分子量 |
475.5 g/mol |
IUPAC 名称 |
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H29N7O3/c1-2-6-20(7-3-1)19-35-22-9-5-4-8-21(22)18-26-30-23-27-24(31-10-14-33-15-11-31)29-25(28-23)32-12-16-34-17-13-32/h1-9,18H,10-17,19H2,(H,27,28,29,30)/b26-18+ |
InChI 键 |
YJFYYRSOBMAHIH-NLRVBDNBSA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide](/img/structure/B1657051.png)
![N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-hydroxy-3-methoxybenzamide](/img/structure/B1657053.png)

![2-hydroxy-2-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1657057.png)
![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]propanediamide](/img/structure/B1657061.png)

![(4Z)-4-[[3-Hydroxy-2-(4-iodophenyl)-5-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1657063.png)

![6-chloro-2-methyl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1657068.png)
![2-[[1-[2-[5-[(2-Hydroxyphenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]iminomethyl]phenol](/img/structure/B1657069.png)
![[(3E)-3-hydroxyimino-3-(4-methylphenyl)propyl]-dimethylazanium;chloride](/img/structure/B1657070.png)
![[(2-Iodophenyl)-phenylmethyl]urea](/img/structure/B1657071.png)
![1-methyl-3,4,6,7,8,9-hexahydro-2H-benzo[b][1,8]naphthyridin-5-amine;oxalic acid](/img/structure/B1657072.png)
![2-(2-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1657074.png)
